[4-(3,4-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone
Description
The compound 4-(3,4-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a benzothiazine derivative characterized by a 1,4-benzothiazin core modified with sulfone (1,1-dioxido) groups, a fluorine atom at position 6, and substituted aryl rings. The 4-position of the benzothiazine ring is occupied by a 3,4-dimethylphenyl group, while the methanone moiety is linked to a 4-methylphenyl group. Structural analogs indicate that such derivatives are often explored for their electronic and steric properties, which modulate solubility, bioavailability, and target binding .
Properties
IUPAC Name |
[4-(3,4-dimethylphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FNO3S/c1-15-4-7-18(8-5-15)24(27)23-14-26(20-10-6-16(2)17(3)12-20)21-13-19(25)9-11-22(21)30(23,28)29/h4-14H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTZZDORLKCIXSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC(=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 4-(3,4-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone is a member of the benzothiazine derivatives family, known for their diverse biological activities. This article explores the compound's biological activity, focusing on its pharmacological potential and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 421.49 g/mol. The structural features include:
- Benzothiazine core : A heterocyclic structure that contributes to its biological activity.
- Fluorine substituent : Enhances lipophilicity and may improve receptor binding.
- Dioxido group : Potentially increases reactivity and interaction with biological targets.
Biological Activity Overview
Benzothiazine derivatives have been reported to exhibit a range of pharmacological activities including:
- Antimicrobial properties : Some derivatives show significant antibacterial and antifungal activity.
- Anticancer effects : Compounds in this class have demonstrated cytotoxicity against various cancer cell lines.
- Anti-inflammatory activity : Certain benzothiazine derivatives have been noted for their ability to modulate inflammatory responses.
Structure-Activity Relationship (SAR)
Research indicates that modifications to the benzothiazine scaffold can significantly affect biological activity. For instance:
| Modification Type | Effect on Activity |
|---|---|
| Fluorination | Increased potency against cancer cells |
| Aromatic substitutions | Enhanced selectivity for specific receptors |
Anticancer Activity
A study evaluated the anticancer efficacy of similar benzothiazine derivatives. The compound showed promising results with an IC50 value in the low micromolar range against various cancer cell lines, indicating significant cytotoxic potential.
Antimicrobial Testing
In vitro studies demonstrated that the compound exhibited antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.
Research Findings
Recent literature highlights several key findings regarding this compound:
- Cytotoxicity Assays : The compound was tested against multiple cancer cell lines, showing varying degrees of cytotoxicity. For example, it exhibited an IC50 of approximately 0.5 μM against breast cancer cells.
- Mechanism of Action : Preliminary studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways.
- Pharmacokinetics : Early pharmacokinetic studies indicate favorable absorption characteristics, though further investigation is required to fully understand its metabolic profile.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and molecular differences between the target compound and two closely related analogs from the literature:
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| 4-(3,4-Dimethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone | - 3,4-Dimethylphenyl (position 4) - 4-Methylphenyl (methanone) |
C25H23FNO3S* | 444.52 (estimated) | Methyl groups enhance lipophilicity; fluorine may improve metabolic stability. |
| 4-(3,5-Dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone | - 3,5-Dimethoxyphenyl (position 4) - 2,4-Dimethylphenyl (methanone) |
C25H22FNO5S | 467.51 | Methoxy groups increase electron density; steric hindrance from 2,4-dimethyl. |
| 4-(3-Chloro-4-methylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone | - 3-Chloro-4-methylphenyl (position 4) - 4-Ethoxyphenyl (methanone) |
C25H22ClFNO4S | 494.02 (estimated) | Chlorine enhances electronegativity; ethoxy group impacts solubility. |
Note: Molecular formula and weight for the target compound are inferred from structural analogs due to lack of direct data.
Key Observations:
Substituent Effects: The target compound’s 3,4-dimethylphenyl group provides steric bulk and lipophilicity compared to the 3,5-dimethoxyphenyl group in , which introduces electron-donating methoxy substituents. The latter may enhance solubility but reduce membrane permeability.
Methanone Modifications: The 4-methylphenyl group in the target compound offers moderate steric hindrance, whereas the 2,4-dimethylphenyl group in creates greater steric constraints. The 4-ethoxyphenyl group in introduces an oxygen atom, which could participate in hydrogen bonding.
Molecular Weight Trends :
- The target compound (estimated 444.52 g/mol) is lighter than the dimethoxy analog (467.51 g/mol) due to the absence of oxygen-rich substituents. The chloro-ethoxy derivative has the highest molecular weight (494.02 g/mol), reflecting the addition of chlorine and ethoxy groups.
Research Findings and Implications
While direct studies on the target compound are absent in the provided evidence, insights can be extrapolated from related benzothiazine derivatives:
- Synthetic Accessibility : Analogous compounds are synthesized via multi-step protocols involving aryl substitution, sulfonation, and ketone coupling. For example, the dimethoxy analog likely required sulfonation and Friedel-Crafts acylation.
- Biological Relevance : Fluorine and sulfone groups in benzothiazines are associated with kinase inhibition and antimicrobial activity in literature. The chloro-substituted analog may exhibit enhanced reactivity in electrophilic environments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
